Methyl 2-[(2-oxopropyl)thio]benzoate
Description
Methyl 2-[(2-oxopropyl)thio]benzoate is a sulfur-containing benzoate derivative characterized by a thioether linkage (-S-) and a ketone group (2-oxopropyl) at the ortho position of the benzoate ester. The compound’s structure combines aromatic, ester, and thioether functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(2-oxopropylsulfanyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(12)7-15-10-6-4-3-5-9(10)11(13)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGVTCWUZZPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384904 | |
| Record name | methyl 2-[(2-oxopropyl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53278-21-0 | |
| Record name | methyl 2-[(2-oxopropyl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-[(2-oxopropyl)thio]benzoate typically involves the reaction of methyl 2-mercaptobenzoate with an appropriate oxoalkylating agent under controlled conditions. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the oxoalkylating agent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-[(2-oxopropyl)thio]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(2-oxopropyl)thio]benzoate has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets involved in various diseases.
Case Study: Inhibition of Enzyme Activity
Research indicates that compounds with similar structures can inhibit specific enzyme activities, particularly those involved in cancer progression. For instance, studies have shown that thioether compounds can act as inhibitors of differentiation (Id) proteins, which are crucial in regulating cell differentiation and proliferation. The potential therapeutic applications include:
- Cancer Treatment : By inhibiting Id proteins, this compound could be beneficial in treating certain types of cancer.
- Anti-inflammatory Properties : Similar thioether compounds have been noted for their anti-inflammatory effects, suggesting that this compound may have similar properties.
Materials Science
In materials science, this compound can serve as a functional additive in the formulation of polymers and coatings.
Applications in Polymer Chemistry
The compound can be utilized as a monomer or an additive in the synthesis of various polymer products. Its thioether group can enhance the mechanical properties and chemical resistance of polymers.
| Application Type | Description |
|---|---|
| Plastic Additives | Used to improve the flexibility and durability of plastic materials. |
| Coatings | Acts as a curing agent in epoxy systems, enhancing adhesion and resistance to environmental factors. |
Environmental Applications
This compound has potential applications in environmental science, particularly in the development of eco-friendly materials.
Case Study: Biodegradable Plastics
Research is ongoing into the use of such compounds for creating biodegradable plastics. The incorporation of thioether functionalities can lead to materials that degrade more readily in the environment compared to traditional plastics.
Mechanism of Action
The mechanism by which Methyl 2-[(2-oxopropyl)thio]benzoate exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2-[(2-oxopropyl)thio]benzoate, we compare it with structurally related compounds from the evidence, focusing on molecular properties, synthesis routes, and functional attributes.
Table 1: Structural and Functional Comparison
Key Comparisons
Functional Group Diversity: this compound features a thioether and ketone, offering unique reactivity for nucleophilic substitutions or redox reactions. In contrast, Ethyl 2-methoxybenzoate contains a methoxy group, which is less reactive but stabilizes aromatic systems.
The sulfonamide derivative was prepared through multistep reactions involving sulfonylation and amination, highlighting the complexity of introducing sulfur-containing groups.
Physicochemical Properties: Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol , whereas this compound’s solubility likely depends on the thioether and ketone groups, which may increase hydrophilicity compared to purely aromatic esters. Spectroscopic Validation: Ethyl 2-methoxybenzoate’s structure was confirmed via IR, MS, and NMR , a common practice for ester derivatives. Sulfur-containing analogs like the title compound may require additional techniques (e.g., X-ray crystallography) to resolve stereoelectronic effects .
Applications: Ethyl 2-methoxybenzoate is used in food additives due to its stability and low toxicity . The sulfonamide derivative serves as a precursor for benzothiazines, which have antimicrobial and anti-inflammatory properties.
Research Findings and Limitations
- Structural Insights : The absence of crystallographic data for this compound contrasts with the sulfonamide analog , whose structure was resolved via X-ray diffraction. This gap highlights the need for advanced characterization to confirm conformational details.
- Biological Activity: Benzimidazole derivatives (e.g., nitro-substituted analogs ) exhibit antimicrobial properties, suggesting that this compound’s thioether-ketone system could be explored for similar applications.
Biological Activity
Methyl 2-[(2-oxopropyl)thio]benzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the context of enzyme interactions and as a precursor in the synthesis of more complex organic molecules. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thioether linkage and a benzoate moiety. Its chemical formula is , and it serves as a versatile intermediate in organic synthesis.
Biological Activity
1. Enzyme Interaction Studies
Research indicates that this compound is utilized in studies focusing on enzyme interactions. It has been shown to influence the activity of various enzymes, particularly those involved in metabolic pathways. For instance, it has been used to investigate the inhibition mechanisms of certain enzymes, which can be crucial for developing new therapeutic agents.
2. Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. These findings indicate potential applications in treating infections caused by resistant strains of bacteria. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation.
The biological activity of this compound may involve several mechanisms:
- Quorum Sensing Modulation : It has been proposed that this compound could interfere with bacterial quorum sensing systems, which are critical for biofilm formation and virulence factor production in pathogens such as Vibrio cholerae .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways. This is particularly relevant in the context of drug development where enzyme inhibitors can serve as effective therapeutic agents .
Case Studies
- Inhibition of Type III Secretion System : In a study examining the effects of various compounds on the Type III secretion system (T3SS) in pathogenic bacteria, this compound was found to exhibit significant inhibitory effects at certain concentrations. This suggests its potential utility in developing treatments against bacterial infections .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has demonstrated that modifications to the thioether or benzoate moieties can significantly impact biological activity. For example, substituents at specific positions on the aromatic ring were shown to enhance or diminish potency against target enzymes .
Data Tables
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 25 | Inhibitor of T3SS |
| Related Thioether Compound | 15 | Enzyme inhibitor |
| Sulfur Oxide Analogue | 5 | Enhanced potency via structural modification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
